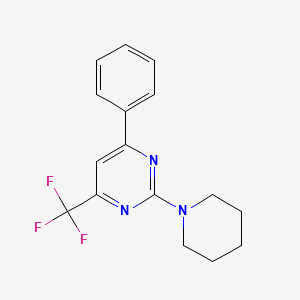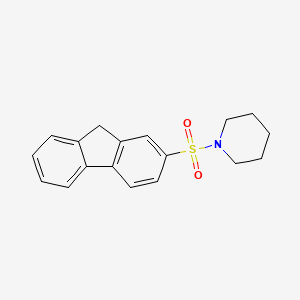
4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those structurally related to 4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine, often involves multistep reactions with specific reagents and conditions aimed at introducing or modifying functional groups. Techniques such as modified Chichibabin pyridine synthesis, catalytic reduction, and cyclo-condensation reactions have been employed for the synthesis of related compounds, showcasing the complexity and versatility of synthetic routes available for such molecules (Wang et al., 2008); (Zanatta et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine, is characterized by the presence of pyrimidine rings, phenyl groups, and trifluoromethyl groups, often leading to unique chemical and physical properties. Structural analyses such as NMR, FT-IR, and mass spectrometry are commonly used to characterize these compounds, providing insights into their structural features and the impact of specific substituents on their overall properties (Huang et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclo-condensations, and annulation reactions, which can significantly alter their chemical behavior and applications. The reactivity of specific atoms or groups within the molecule, such as chlorine atoms or piperidinyl groups, plays a crucial role in determining the outcomes of these reactions (Mikhaleva et al., 1979).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, thermal stability, and optical transparency, are influenced by their molecular structure and the presence of specific functional groups. Studies have shown that these compounds can exhibit good solubility in organic solvents, high thermal stability, and excellent optical properties, making them suitable for various applications in materials science (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine and related compounds, such as reactivity towards nucleophiles, electrophiles, and other reagents, are central to their applications in organic synthesis and chemical modifications. The presence of trifluoromethyl groups, in particular, can significantly affect the electron distribution within the molecule, influencing its reactivity and interactions with other chemical species (Takahashi et al., 2004).
特性
IUPAC Name |
4-phenyl-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c17-16(18,19)14-11-13(12-7-3-1-4-8-12)20-15(21-14)22-9-5-2-6-10-22/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNMKALYDFYCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[2-(1-propen-1-yl)phenoxy]methyl}-2-furoic acid](/img/structure/B5658574.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5658576.png)
![methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5658580.png)
![8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5658584.png)


![1-[(4-methyl-5-{1-[(3-methylisoxazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane](/img/structure/B5658604.png)

![1-(3-{[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}-4-methoxyphenyl)ethanone](/img/structure/B5658632.png)
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5658646.png)
![4-(3-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5658665.png)
![(3R*,4S*)-1-{[methyl(phenyl)amino]acetyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5658684.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5658686.png)
![N-ethyl-1-[(2-phenylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidine-3-carboxamide](/img/structure/B5658687.png)